molecular formula C13H19NO2 B1306887 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol CAS No. 886-46-4

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

Cat. No.: B1306887
CAS No.: 886-46-4
M. Wt: 221.29 g/mol
InChI Key: BLKKQITUZVROHP-UHFFFAOYSA-N
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Description

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is a chemical compound with the molecular formula C₁₃H₁₉NO₂. It belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and pharmaceutical applications . This compound is characterized by a piperidine ring substituted with a benzyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol typically involves multiple steps:

    Starting Material: The synthesis often begins with 4-hydroxymethylpyridine.

    Protection: The hydroxyl group is protected using a benzyl group.

    Reduction: The protected intermediate is then reduced using sodium borohydride.

    Hydroboration-Oxidation: This step introduces the hydroxymethyl group.

    Deprotection: Finally, the benzyl group is removed to yield the target compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol involves its interaction with various molecular targets. The piperidine ring structure allows it to interact with neurotransmitter receptors, enzymes, and other biological macromolecules. These interactions can modulate biochemical pathways, leading to therapeutic effects in medicinal applications .

Comparison with Similar Compounds

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKQITUZVROHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394987
Record name 1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-46-4
Record name 1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-4-HYDROXY-3-PIPERIDINEMETHANOL FUMARATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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